molecular formula C13H17BO3 B166112 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 128376-64-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B166112
M. Wt: 232.09 g/mol
InChI Key: DMBMXJJGPXADPO-UHFFFAOYSA-N
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Patent
US06576789B1

Procedure details

A suspension of 5 g (33.3 mmol) of 4-formylphenylboronic acid and 3.93 g (33.3 mmol) of pinacol in 25 ml of toluene was refluxed on a water separator. When all the water of reaction had been removed, a clarifying filtration was carried out, and the solvent was removed by distillation until the product started to crystallize, giving 7.2 g (31 mmol) of product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:11])[OH:10])=[CH:5][CH:4]=1)=[O:2].O[C:13]([C:16](O)([CH3:18])[CH3:17])([CH3:15])[CH3:14].O>C1(C)C=CC=CC=1>[CH3:14][C:13]1([CH3:15])[C:16]([CH3:18])([CH3:17])[O:11][B:9]([C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:8][CH:7]=2)[O:10]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
3.93 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been removed
FILTRATION
Type
FILTRATION
Details
a clarifying filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation until the product
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31 mmol
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.